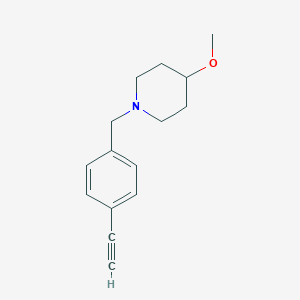

1-(4-Ethynylbenzyl)-4-methoxypiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the synthesis of pharmaceuticals and natural products. nih.govnih.gov Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov This prevalence is due to the piperidine scaffold's ability to provide a rigid, three-dimensional framework that can be readily functionalized to interact with biological targets. ijnrd.org

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov Synthetic strategies often involve intra- and intermolecular reactions to create a variety of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.govnih.gov The versatility of the piperidine ring allows it to serve as a fundamental building block in the creation of complex molecules with diverse biological activities. ijnrd.org For instance, piperidine structures are found in medications for conditions ranging from ADHD to depression. digitellinc.com

Role of Ethynyl (B1212043) and Methoxy (B1213986) Functional Groups in Complex Molecular Architectures

Ethynyl Group: The ethynyl group (C≡CH) plays a crucial role in molecular aggregation and can act as both a hydrogen-bond donor and acceptor. researchgate.net This functionality is significant in creating highly polarizable and hyperpolarizable structures, which are valuable in the development of materials with unusual nonlinear optical (NLO) properties. nih.gov The linear geometry of the sp-hybridized carbons in the ethynyl group can impart specific conformational constraints within a molecule. masterorganicchemistry.com

Methoxy Group: The methoxy group (-OCH₃) is a small, versatile functional group that can significantly influence a molecule's physicochemical and biological properties. nih.gov It can act as an electron-donating group, affecting the electronic properties of an aromatic system. wikipedia.org The oxygen atom in the methoxy group can serve as a hydrogen bond acceptor, which is pivotal in modulating intermolecular interactions within ligand-protein complexes. researchgate.net Furthermore, the methoxy group is prevalent in many natural products and approved drugs, where it contributes to ligand-target binding and metabolic stability. nih.govwisdomlib.org

Overview of Academic Research Perspectives on 1-(4-Ethynylbenzyl)-4-methoxypiperidine

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic interest in this compound can be inferred from the well-established significance of its constituent parts. The piperidine core suggests its potential as a scaffold for novel therapeutic agents. The ethynyl group offers a reactive handle for further chemical modifications, such as click chemistry, and can contribute to specific binding interactions or electronic properties. The methoxy group can modulate the molecule's polarity, metabolic stability, and binding affinity to biological targets.

Researchers would likely explore this compound as an intermediate in the synthesis of more complex molecules for drug discovery, particularly in neuroscience, given the prevalence of piperidine in neurologically active compounds. chemimpex.com The combination of the rigid piperidine, the linear ethynyl linker, and the electronically influential methoxy group makes it an attractive candidate for creating libraries of compounds for high-throughput screening in various biological assays.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-ethynylphenyl)methyl]-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(17-2)9-11-16/h1,4-7,15H,8-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDRDFNQZURFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethynylbenzyl 4 Methoxypiperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

De Novo Synthesis Approaches to Piperidine Rings

De novo strategies offer the advantage of constructing the piperidine skeleton with desired substitution patterns from the outset. A classical and widely used method for preparing 4-substituted piperidines involves the synthesis of a 4-piperidone (B1582916) intermediate. This is often achieved through a sequence initiated by the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate. The resulting aminodicarboxylate ester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester. dtic.miltandfonline.com Subsequent hydrolysis and decarboxylation of this intermediate yield the corresponding 4-piperidone. dtic.milgoogle.com

The resulting 4-piperidone is a versatile intermediate. It can be reduced to 4-hydroxypiperidine (B117109), for example, using sodium borohydride. google.com The hydroxyl group can then be converted to a methoxy (B1213986) group via etherification, such as the Williamson ether synthesis, to yield the 4-methoxypiperidine (B1585072) core.

Another approach, inspired by biosynthesis, involves a three-component vinylogous Mannich reaction. This method can assemble multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine, mimicking the natural cyclization of δ-amino carbonyl intermediates. rsc.org

Functionalization of Pre-existing Piperidine Cores

An alternative and often more direct route to 4-methoxypiperidine involves the functionalization of a pre-existing heterocyclic core. The most common precursor for this method is 4-methoxypyridine (B45360). The piperidine ring can be formed by the catalytic hydrogenation of the pyridine (B92270) ring. chemicalbook.comsigmaaldrich.com Various catalysts can be employed for this transformation, with rhodium oxide (Rh₂O₃) showing high activity under mild conditions (5 bar H₂, 40 °C). rsc.org However, the hydrogenation of 4-methoxypyridine can be less efficient compared to pyridines with electron-withdrawing groups, as the strong electron-donating nature of the methoxy group can disfavor the initial hydride addition to the ring. rsc.org

Another strategy begins with a 4-piperidone core, which can be considered a pre-existing functionalized piperidine. As mentioned previously, this ketone can be readily reduced to the corresponding 4-hydroxypiperidine. google.comresearchgate.net This alcohol serves as a key intermediate for introducing the methoxy group through etherification, thus completing the synthesis of the 4-methoxypiperidine scaffold.

| Starting Material | Key Transformation(s) | Product |

| Primary Amine + Acrylate Esters | Michael Addition, Dieckmann Condensation, Decarboxylation, Reduction, Etherification | 4-Methoxypiperidine |

| 4-Methoxypyridine | Catalytic Hydrogenation | 4-Methoxypiperidine |

| 4-Piperidone | Reduction, Etherification | 4-Methoxypiperidine |

Multicomponent Reactions Leading to Functionalized Piperidines

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of highly functionalized piperidines in a single step from three or more starting materials. nih.gov These reactions are highly convergent and allow for the rapid generation of molecular diversity. For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines in the presence of an ionic liquid catalyst. researchgate.net Similarly, highly substituted piperid-4-ones can be synthesized via a one-pot, four-component condensation. acs.org While these methods are powerful for creating complex piperidine analogues, they may require specific optimization to target the relatively simple substitution pattern of 4-methoxypiperidine.

Installation of the N-Benzyl Moiety on Piperidine

Once the 4-methoxypiperidine core is obtained, the final step in the synthesis of the target compound is the attachment of the 4-ethynylbenzyl group to the piperidine nitrogen. This is typically achieved through standard N-alkylation techniques, most notably reductive amination or direct alkylation with a benzyl (B1604629) halide.

Reductive Amination Strategies

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. chemicalbook.com This one-pot process involves the reaction of an amine (4-methoxypiperidine) with a carbonyl compound (4-ethynylbenzaldehyde). The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the target N-benzylated piperidine. chemicalbook.com

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Borane-pyridine complex (BAP) has also been shown to be an effective reagent for the reductive amination of piperidines with various aldehydes, offering a less toxic alternative to cyanide-based reagents. dtic.mil

General Reductive Amination Scheme:

4-Methoxypiperidine + 4-Ethynylbenzaldehyde ⟶ [Iminium Intermediate] ⟶ 1-(4-Ethynylbenzyl)-4-methoxypiperidine

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective, but requires pH control and is toxic. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, and does not require acidic conditions. |

| Borane-Pyridine Complex (BAP) | Ethanol (EtOH), Dichloromethane (CH₂Cl₂) | Less toxic alternative to NaBH₃CN, compatible with protic and aprotic solvents. dtic.mil |

Alkylation and Arylation Reactions on Piperidine Nitrogen

Direct N-alkylation provides another straightforward route to the target compound. This method involves the reaction of 4-methoxypiperidine with a 4-ethynylbenzyl halide, such as 4-ethynylbenzyl bromide or chloride. As a secondary amine, the piperidine nitrogen acts as a nucleophile, displacing the halide in an SN2 reaction.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, preventing the formation of the piperidinium (B107235) salt which would halt the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). rsc.org The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. rsc.org Care must be taken to control the stoichiometry of the reagents, as excess alkyl halide can potentially lead to the formation of a quaternary ammonium (B1175870) salt, although this is less common with secondary amines compared to primary amines. rsc.org

| Alkylating Agent | Base | Solvent |

| 4-Ethynylbenzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF |

| 4-Ethynylbenzyl Chloride | Triethylamine (TEA), DIPEA | Dichloromethane (DCM) |

Incorporation of the Ethynyl (B1212043) Group on the Benzyl Ring

The introduction of an ethynyl group onto an aromatic ring is a fundamental transformation in organic synthesis, crucial for creating building blocks used in pharmaceuticals, natural products, and materials science. acs.org This functional group provides a versatile handle for further modifications, such as click chemistry, or can be an essential pharmacophore itself. The benzyl group, consisting of a benzene (B151609) ring attached to a CH2 group, presents a stable scaffold for such modifications. wikipedia.org The reactivity of the benzylic position is enhanced due to the stabilization of intermediates by the adjacent aromatic ring. wikipedia.org

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. numberanalytics.comwikipedia.org First reported in the 1970s, this reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. numberanalytics.comwikipedia.org Its utility is demonstrated in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgrsc.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle involves the oxidative addition of the aryl halide (e.g., 4-bromobenzyl bromide) to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne. wikipedia.org

Key features of the Sonogashira coupling include:

Mild Reaction Conditions : Often performed at room temperature with a mild base. numberanalytics.comrsc.org

High Efficiency : Generally provides high yields of the desired alkynylated products. numberanalytics.com

Substrate Scope : Tolerates a wide range of functional groups on both the aryl halide and the alkyne. numberanalytics.com

While the classic Sonogashira reaction uses a copper co-catalyst, numerous copper-free variations have been developed to avoid issues related to the formation of alkyne homocoupling byproducts (Glasner coupling) and to simplify purification. rsc.orgorganic-chemistry.org These systems often rely on highly efficient palladium catalysts and different base/solvent systems. rsc.org

| Component | Examples | Role | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Main catalyst for the cross-coupling cycle | wikipedia.orgrsc.org |

| Copper (I) Co-catalyst | CuI | Activates the terminal alkyne | numberanalytics.comwikipedia.org |

| Base | Amines (e.g., Et₃N, DIPEA), K₂CO₃ | Neutralizes HX byproduct, facilitates catalyst regeneration | numberanalytics.comrsc.org |

| Aryl Halide | Aryl iodides, bromides, chlorides, or triflates | Electrophilic coupling partner | acs.orgwikipedia.org |

| Alkyne | Terminal alkynes (e.g., trimethylsilylacetylene) | Nucleophilic coupling partner | acs.org |

For the synthesis of the achiral target compound this compound, stereoselectivity in the ethynylation of the benzene ring is not a factor. However, in the synthesis of more complex analogues possessing stereocenters, controlling the spatial arrangement of atoms becomes critical.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. While direct stereoselective ethynylation of a pre-existing prochiral aromatic ring is uncommon, stereoselectivity often arises in related transformations. For instance, in the synthesis of complex cyclic systems, the stereochemical outcome of a reaction can be influenced by chiral catalysts or auxiliaries. nih.gov

In the context of functionalizing aromatic rings, the primary concern is typically regioselectivity—controlling the position of substitution (ortho, meta, para). youtube.com Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.com Achieving stereoselectivity often involves reactions on substituents attached to the ring or the dearomatization of the ring itself, followed by a stereocontrolled reaction and subsequent rearomatization. nih.gov For example, recent advances have shown that tandem reactions involving enantioselective deprotonation and dearomatizing cyclization can lead to asymmetric ring expansion of aromatic systems, demonstrating high levels of stereocontrol. nih.gov

Introduction of the Methoxy Group at the 4-Position of the Piperidine Ring

The 4-methoxypiperidine fragment is a common feature in various biologically active compounds. chemimpex.com Its synthesis typically begins with a precursor such as 4-hydroxypiperidine or 4-piperidone. The introduction of the methoxy group requires selective functionalization at the C4 position of the piperidine ring.

The most direct method for introducing a methoxy group onto the piperidine ring is through the etherification of 4-hydroxypiperidine. The Williamson ether synthesis is a classic and reliable method for this transformation. This reaction involves the deprotonation of the alcohol (4-hydroxypiperidine) with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

The synthesis often begins with N-Boc-4-hydroxypiperidine, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering with the etherification reaction. google.comchemicalbook.com

Typical Etherification Protocol:

Protection: The nitrogen of 4-hydroxypiperidine is protected, commonly with a Boc group, by reacting it with di-tert-butyl dicarbonate (B1257347). google.comchemicalbook.com

Deprotonation: The N-Boc-4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide.

Methylation: The alkoxide is then reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl ether.

Deprotection: The Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 4-methoxypiperidine. chemicalbook.com

| Reagent Type | Examples | Purpose | Reference(s) |

| Starting Material | 4-Hydroxypiperidine, N-Boc-4-hydroxypiperidine | Source of the piperidine ring with a hydroxyl handle | google.comchemicalbook.com |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group | google.com |

| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Provides the methyl group for the ether | - |

| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) | Protects the piperidine nitrogen during reaction | google.comchemicalbook.com |

Achieving functionalization specifically at the C4 position of a piperidine ring can be challenging due to the reactivity of other positions, particularly the C2 position, which is electronically activated by the adjacent nitrogen atom. nih.gov However, various strategies have been developed to direct reactions to the C4 position.

One powerful approach is the use of directing groups in combination with transition-metal-catalyzed C-H activation. acs.orgthieme-connect.com A directing group, temporarily installed on the piperidine nitrogen, can physically position a metal catalyst in proximity to the C4 C-H bonds, facilitating their selective functionalization. Studies have shown that by carefully selecting the N-protecting group and the rhodium catalyst, it is possible to functionalize piperidines selectively at C2 or C4. nih.govdntb.gov.ua For example, N-α-oxoarylacetyl-piperidines used with a specific rhodium catalyst led to C-H functionalization at the C4 position. dntb.gov.ua

Computational and experimental studies on palladium-catalyzed C-H arylation have shown that while C-H activation can occur at both C2 and C4, the steric and electronic properties of the directing group and catalyst can create a preference for C4. acs.org Even though the C2 position is electronically favored for activation, steric shielding by a bulky catalyst or protecting group can override this preference, making the more accessible C4 position the primary site of reaction. nih.gov

Convergent and Stepwise Synthesis Strategies for the Chemical Compound

The assembly of a multi-component molecule like this compound can be approached through two primary strategies: stepwise (or linear) synthesis and convergent synthesis. nih.gov

A stepwise synthesis involves building the molecule sequentially, adding one piece at a time in a linear fashion. A possible stepwise route could be:

Synthesize the 4-methoxypiperidine core.

Perform N-alkylation of 4-methoxypiperidine with a 4-(halomethyl)benzene derivative (e.g., 4-bromobenzyl bromide).

Execute a Sonogashira coupling on the resulting 1-(4-bromobenzyl)-4-methoxypiperidine with a protected alkyne (like trimethylsilylacetylene).

Deprotect the alkyne to yield the final product.

A potential convergent route would involve:

Fragment A Synthesis: Prepare 4-methoxypiperidine.

Fragment B Synthesis: Prepare a 4-ethynylbenzyl halide or triflate from 4-bromobenzyl alcohol via Sonogashira coupling followed by conversion of the alcohol to a good leaving group.

Final Coupling: Combine Fragment A and Fragment B via an N-alkylation reaction to form the target molecule.

The choice between these strategies depends on factors such as the availability of starting materials, the efficiency of the individual reactions, and the ease of purification at each step. Convergent strategies are frequently preferred in modern organic synthesis due to their flexibility and efficiency. whiterose.ac.uknews-medical.net

Retrosynthetic Analysis Considerations

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, commercially available, or readily synthesizable starting materials. The primary disconnection points are the carbon-nitrogen (C-N) bond of the tertiary amine and the carbon-carbon (C-C) triple bond of the ethynyl group.

The most apparent disconnection is at the benzylic C-N bond, which simplifies the molecule into two key synthons: the 4-methoxypiperidine cation and the 4-ethynylbenzyl anion. These synthons correspond to the synthetic equivalents of 4-methoxypiperidine and a 4-ethynylbenzyl halide (e.g., bromide or chloride), respectively. This approach suggests a straightforward N-alkylation of 4-methoxypiperidine with a suitable 4-ethynylbenzyl electrophile.

A further disconnection can be made at the ethynyl C-C bond of the 4-ethynylbenzyl moiety. This suggests that the ethynyl group can be introduced onto a pre-functionalized benzyl ring. A common and effective method for this transformation is the Sonogashira coupling reaction. This retrosynthetic step breaks down the 4-ethynylbenzyl halide into a 4-halobenzyl halide (e.g., 4-bromobenzyl bromide) and acetylene (B1199291) or a protected form like trimethylsilylacetylene.

Therefore, a plausible synthetic strategy would involve two main steps:

N-alkylation: The reaction of 4-methoxypiperidine with a 4-halobenzyl halide to form 1-(4-halobenzyl)-4-methoxypiperidine.

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction of the resulting 1-(4-halobenzyl)-4-methoxypiperidine with a terminal alkyne to introduce the ethynyl group.

This two-step approach offers a convergent and flexible route to the target molecule and its analogues, allowing for modifications on both the piperidine and the benzyl fragments.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The successful synthesis of this compound relies on the careful control of chemo-, regio-, and stereoselectivity in the key reaction steps.

Chemoselectivity:

The primary challenge in chemoselectivity lies in the N-alkylation step. The reaction between 4-methoxypiperidine and a 4-halobenzyl halide must selectively form the desired C-N bond without competing reactions. Over-alkylation to form a quaternary ammonium salt is a potential side reaction but can be minimized by controlling the stoichiometry of the reactants, typically by using the piperidine derivative in slight excess and slow addition of the alkylating agent.

In the subsequent Sonogashira coupling, chemoselectivity is crucial. The palladium catalyst must selectively activate the aryl-halide bond of the 1-(4-halobenzyl)-4-methoxypiperidine intermediate for coupling with the terminal alkyne, without affecting other functional groups present in the molecule, such as the ether and the tertiary amine. Modern palladium catalysts and reaction conditions are generally highly chemoselective for this transformation.

Regioselectivity:

The N-alkylation of 4-methoxypiperidine with a 4-halobenzyl halide is a highly regioselective process. The nucleophilic nitrogen atom of the piperidine ring will exclusively attack the electrophilic benzylic carbon of the 4-halobenzyl halide, leading to the formation of the desired N-benzylpiperidine derivative. There are no other competing nucleophilic or electrophilic sites that would lead to significant amounts of regioisomeric products under standard alkylation conditions.

Stereoselectivity:

The target molecule, this compound, does not possess any chiral centers. The piperidine ring is substituted at the 4-position, which is a plane of symmetry in the ring. Therefore, the synthesis does not require the control of stereochemistry to produce a single stereoisomer. However, for the synthesis of analogues with stereocenters on the piperidine ring (e.g., at the 2, 3, 5, or 6 positions), stereoselective synthetic methods would be necessary. These could include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the formation of the desired stereoisomer.

The following data tables provide representative examples of the key reactions involved in the synthesis of this compound and its analogues, based on established synthetic methodologies for similar compounds.

Table 1: Representative Conditions for N-Alkylation of 4-Methoxypiperidine

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| 2 | 4-Chlorobenzyl chloride | NaHCO₃ | DMF | 60 | 24 | 80-90 |

| 3 | 4-Iodobenzyl bromide | Et₃N | Dichloromethane | 25 | 18 | 90-98 |

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-(4-Bromobenzyl)-4-methoxypiperidine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 12 | 80-90 |

| 2 | 1-(4-Iodobenzyl)-4-methoxypiperidine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 80 | 8 | 85-95 |

| 3 | 1-(4-Bromobenzyl)-4-methoxypiperidine | Phenylacetylene | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 100 | 16 | 75-85 |

Chemical Reactivity and Mechanistic Studies of 1 4 Ethynylbenzyl 4 Methoxypiperidine

Reactivity of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a versatile functional handle, rendering the molecule amenable to a wide array of chemical transformations. Its reactivity is characterized by the high electron density of the carbon-carbon triple bond and the acidity of the terminal alkyne proton.

Hydrofunctionalization involves the addition of an H-Y bond across the alkyne's triple bond. These reactions are fundamental in organic synthesis for converting alkynes into functionalized alkenes and other structures with high regio- and stereocontrol.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal alkyne in 1-(4-ethynylbenzyl)-4-methoxypiperidine provides a route to aldehydes. The reaction typically proceeds via an anti-Markovnikov addition of a borane (B79455) reagent (e.g., 9-BBN, disiamylborane) across the triple bond. youtube.com The boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon. Subsequent oxidation of the resulting vinylborane (B8500763) intermediate with hydrogen peroxide under basic conditions yields an enol, which tautomerizes to the more stable aldehyde. youtube.com

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond, typically catalyzed by transition metals like platinum or rhodium. The regioselectivity of the addition depends on the catalyst and reaction conditions, but it can be controlled to yield vinylsilanes, which are valuable synthetic intermediates.

| Reaction Type | Reagent(s) | Intermediate | Expected Final Product | Regioselectivity |

| Hydroboration-Oxidation | 1. Dialkylborane (e.g., 9-BBN) 2. H₂O₂, NaOH | Vinylborane | 2-(4-((4-methoxypiperidin-1-yl)methyl)phenyl)acetaldehyde | Anti-Markovnikov |

| Hydrosilylation | HSiR₃, Pt catalyst | Vinylsilane | (E/Z)-1-(4-((4-methoxypiperidin-1-yl)methyl)phenyl)-2-(trialkylsilyl)ethene | Varies with catalyst |

The ethynyl group acts as an excellent dipolarophile in cycloaddition reactions, most notably in the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. In this reaction, the terminal alkyne of this compound reacts readily with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. researchgate.net This reaction is exceptionally reliable and is widely used in drug discovery, bioconjugation, and materials science for linking molecular fragments.

Beyond click chemistry, the ethynyl group can participate in other cycloadditions, such as [4+2] Diels-Alder reactions if a suitable diene is available, although this is less common for simple alkynes compared to activated dienophiles. nih.govresearchgate.net

| Reaction | Reactant | Catalyst | Product Type |

| Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | None | Fused Triazole |

| [4+2] Cycloaddition | Conjugated Diene | Heat/Lewis Acid | Substituted Cyclohexadiene |

The carbon-carbon triple bond can be fully or partially reduced, or it can be oxidatively cleaved.

Reduction: Catalytic hydrogenation can reduce the alkyne. Using a standard catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically lead to complete reduction, converting the ethynyl group to an ethyl group, yielding 1-(4-ethylbenzyl)-4-methoxypiperidine. Partial reduction to the corresponding alkene, 1-(4-vinylbenzyl)-4-methoxypiperidine, can be achieved using specific catalysts like Lindlar's catalyst (for cis-alkene) or sodium in liquid ammonia (B1221849) (for trans-alkene, though not applicable here for a terminal alkyne). libretexts.org

Oxidation: Strong oxidizing agents, such as ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond. libretexts.orgpressbooks.pub Oxidative cleavage of the terminal alkyne in this compound results in the formation of a carboxylic acid at the benzylic position, yielding 4-((4-methoxypiperidin-1-yl)methyl)benzoic acid, with the terminal alkyne carbon being released as carbon dioxide. pressbooks.pub Gentler oxidation, for instance with neutral permanganate, can produce a vicinal dicarbonyl, though this reaction can be low-yielding. libretexts.org

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether functionality attached to a saturated, aliphatic piperidine (B6355638) ring. Its reactivity is substantially different from that of an aromatic methoxy group.

The methoxy group on the 4-position of the piperidine ring is generally unreactive towards nucleophilic substitution. The methoxide (B1231860) ion (CH₃O⁻) is a strong base and therefore a poor leaving group. For a substitution reaction to occur, the oxygen atom of the methoxy group must first be protonated by a strong acid (e.g., HBr, HI). This converts the methoxy group into a neutral methanol (B129727) molecule, which is a much better leaving group. A subsequent attack by a strong nucleophile (like Br⁻ or I⁻) via an Sₙ2 or Sₙ1 mechanism can then displace the methanol, leading to the formation of a 4-substituted piperidine. These reactions require harsh conditions and are not as facile as substitutions on alkyl halides.

The methoxy group in this compound has no significant direct electronic influence on the reactivity of the aromatic (benzyl) ring. Electronic effects, such as the resonance (mesomeric) effect and the inductive effect, are primarily transmitted through conjugated π-systems or short sigma-bond frameworks. numberanalytics.com In this molecule, the methoxy group is attached to the saturated piperidine ring, which is separated from the aromatic ring by a methylene (B1212753) (-CH₂-) bridge. This saturated aliphatic scaffold effectively insulates the aromatic ring from any electronic influence of the distant methoxy group. vaia.com Therefore, the methoxy group does not act as an activating or deactivating group for electrophilic aromatic substitution reactions on the benzene (B151609) ring. wikipedia.org The reactivity of the aromatic ring is instead governed by the combined electronic and steric effects of its two substituents: the ethynyl group (a weakly deactivating, ortho/para-director) and the 1-(4-methoxypiperidin-1-yl)methyl group (a weakly activating, ortho/para-director).

Mechanistic Insights into Methoxy Group Transformations

The methoxy group at the C4 position of the piperidine ring in this compound is an ether linkage, which is generally characterized by high chemical stability. wikipedia.org Cleavage of this C-O bond typically requires harsh conditions, involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com The transformation proceeds via an acid-catalyzed nucleophilic substitution mechanism, which can follow either an SN1 or SN2 pathway depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.comlongdom.org

For this compound, the methoxy group is attached to a secondary carbon within the piperidine ring. The cleavage mechanism is initiated by the protonation of the ether oxygen by a strong acid, converting the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Following this activation step, a nucleophile, such as a halide ion (Br⁻ or I⁻) from the acid, attacks the carbon atom bonded to the oxygen. libretexts.org

Given that the carbon at the C4 position is secondary, the reaction could potentially proceed through a mixture of SN1 and SN2 pathways. masterorganicchemistry.com However, the SN2 mechanism is generally favored for the cleavage of ethers derived from primary and secondary alcohols. masterorganicchemistry.comlongdom.orgmasterorganicchemistry.com In an SN2 pathway, the halide nucleophile would attack the C4 carbon, leading to an inversion of stereochemistry if the carbon were chiral, and displace the protonated methoxy group (methanol) in a single concerted step. masterorganicchemistry.com An SN1 pathway would involve the departure of the methanol leaving group to form a secondary carbocation at the C4 position, which would then be attacked by the halide. The formation of a secondary carbocation is less favorable than a tertiary one, but possible under strongly acidic, forcing conditions. wikipedia.orglibretexts.org

The general mechanism for acid-catalyzed ether cleavage is summarized below:

Protonation: The ether oxygen is protonated by a strong acid. masterorganicchemistry.com

Nucleophilic Attack: A halide ion attacks one of the adjacent carbon atoms. For the 4-methoxypiperidine (B1585072) moiety, attack at the methyl carbon would yield a 4-hydroxypiperidine (B117109) derivative and a methyl halide, while attack at the C4 piperidine carbon would yield a 4-halopiperidine derivative and methanol. The SN2 reaction favors attack at the less sterically hindered carbon, which in this case would be the methyl group. libretexts.org

| Parameter | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Formation of carbocation | Bimolecular nucleophilic attack |

| Intermediate | Carbocation at C4 | Pentavalent transition state |

| Favored by | Substrates that form stable carbocations (e.g., tertiary) libretexts.org | Sterically unhindered substrates (e.g., methyl, primary) libretexts.org |

| Plausibility for 4-methoxypiperidine | Less likely due to secondary carbocation instability | More likely, especially attack at the methyl carbon |

Reactivity of the Piperidine Nitrogen and Ring System

The reactivity of the this compound molecule is significantly influenced by the piperidine moiety. This saturated N-heterocycle contains a tertiary amine nitrogen and a six-membered ring system with C-H bonds that can be targeted for functionalization. nih.gov

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic and basic, allowing it to participate in a variety of nitrogen-centered reactions.

Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. In this SN2 reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The product is a positively charged ammonium species with four carbon substituents, which can be isolated as a salt with the corresponding halide anion.

Acylation: While tertiary amines cannot be acylated in the same way as primary or secondary amines to form stable amides (due to the lack of an N-H bond), they can react with acylating agents like acyl chlorides or anhydrides. This reaction typically results in the formation of an unstable acylammonium salt. This intermediate is highly reactive and can act as an acylating agent itself or revert to the starting materials. The formation of such reactive intermediates is a key step in certain catalytic processes where tertiary amines are used as catalysts.

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for modifying the core structure. nih.gov Significant research has focused on transition-metal-catalyzed C-H activation, particularly at the α-position to the nitrogen atom, due to its electronic activation. nih.govchemrxiv.org

Palladium-catalyzed reactions have been extensively studied for the C-H functionalization of saturated nitrogen heterocycles. researchgate.net These reactions often operate through a Pd(II)/Pd(IV) catalytic cycle and can be directed by coordinating groups to achieve high regioselectivity. acs.org For a substrate like this compound, the nitrogen atom itself can coordinate to the metal center, facilitating the activation of adjacent C-H bonds (at C2 and C6). nih.gov

Mechanisms such as concerted metalation-deprotonation are common, where a palladium(II) species coordinates to the nitrogen and a base assists in the cleavage of a C-H bond to form a palladacycle intermediate. acs.org This intermediate can then undergo further reactions, such as coupling with aryl halides (C-H arylation), to introduce new substituents onto the piperidine ring. acs.org Studies have shown that deuterium (B1214612) incorporation can occur at positions β to a directing group, indicating that C-H activation is a key mechanistic step. acs.org The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of these transformations. acs.orgacs.org

| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ / Aminoquinoline auxiliary | C4 (remote) | Requires a directing group at C3 for regio- and stereoselectivity. | acs.org |

| Transannular C–H Functionalization | Pd(OAc)₂ / Fluoroamide directing group | Remote C-H bonds | Leverages boat conformation; requires a coordinating directing group on the nitrogen. | nih.gov |

| α-C–H Lithiation | s-BuLi / (-)-sparteine | α-position (C2/C6) | Effective for N-Boc protected piperidines; allows trapping with electrophiles. | nih.gov |

| Photoredox C–H Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆ | α-position (C2/C6) | Proceeds via an α-aminyl radical intermediate formed after single electron transfer. | mdpi.com |

The piperidine ring is a stable, saturated heterocyclic system and does not readily undergo ring-opening or rearrangement reactions. Such transformations typically require specific structural features or highly energetic conditions. For example, oxidative cleavage of a C=C bond within a ring, followed by reductive amination, can lead to ring expansion and the formation of a piperidine scaffold from a cyclopentene (B43876) precursor. nih.gov In another instance, a photocatalytic oxidation of N-Boc-2-phenylpiperidine led to an unexpected ring opening via C-N bond cleavage. chemrxiv.org However, for a simple N-benzyl substituted piperidine like the title compound, these pathways are not expected under normal conditions. Ring-opening would likely require powerful oxidizing agents or specialized catalytic systems designed to cleave the strong C-C or C-N sigma bonds of the saturated ring.

Interplay of Functional Groups and Cascade Reactions

The presence of three distinct functional groups—the ethynyl group, the tertiary amine, and the ether—in this compound allows for the design of complex cascade reactions where multiple bonds are formed in a single operation.

Tandem or domino reactions are highly efficient processes that combine multiple reaction steps in one pot without isolating intermediates, saving time, reagents, and solvents. chemrevlett.com The ethynyl group on the benzyl (B1604629) ring is particularly well-suited to initiate such cascades.

A potential domino sequence could begin with a metal-catalyzed reaction at the alkyne. For example, a Sonogashira coupling could introduce a new substituent, which could then participate in an intramolecular reaction with another part of the molecule. Alternatively, a copper- or gold-catalyzed reaction could activate the alkyne towards nucleophilic attack. An intramolecular attack from the piperidine nitrogen, if sterically feasible through a conformational change, could lead to the formation of a new heterocyclic ring system, although this would require the formation of a large ring and is less likely.

More plausibly, an intermolecular reaction could set up a subsequent intramolecular cyclization. For instance, the piperidine nitrogen could act as an internal base or catalyst for a reaction involving the ethynyl group and an externally added reagent. Piperidine and its derivatives are known to be effective organocatalysts for tandem reactions like the Knoevenagel-Michael condensation, highlighting the potential catalytic role of the piperidine moiety in the substrate itself. nih.gov

Lack of Publicly Available Research Data on the Intramolecular Cyclization of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings concerning the chemical reactivity and intramolecular cyclization pathways of the compound this compound were identified.

The performed searches for scholarly articles, patents, and mechanistic studies focusing on this particular molecule did not yield any dedicated publications. While the search results provided general information on the synthesis and cyclization reactions of various piperidine derivatives, none of the available resources specifically mentioned or detailed the reactivity of this compound.

Consequently, it is not possible to provide a detailed article with research findings and data tables on the intramolecular cyclization pathways of this specific compound as requested, due to the absence of published scientific data on the subject.

Advanced Research Applications of 1 4 Ethynylbenzyl 4 Methoxypiperidine Scaffolds

Application in Material Science

The presence of a terminal ethynyl (B1212043) (alkyne) group is the primary driver for the application of 1-(4-ethynylbenzyl)-4-methoxypiperidine in material science. This functional group serves as a highly versatile handle for both polymerization and post-modification of materials through high-efficiency chemical reactions.

Polymerization Strategies via Alkyne Functionalization

The terminal alkyne of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of polymers with unique properties. The resulting polymers incorporate the methoxypiperidine moiety as a pendant group, which can influence the material's physical and chemical characteristics.

One significant strategy is oxidative coupling polymerization . In this process, terminal alkynes are coupled in the presence of a catalyst, typically a copper or gold salt, and an oxidant. This reaction, reminiscent of the Glaser-Hay coupling, links the monomer units to form conjugated poly(diacetylene) structures. The polymerization of this compound through this method would yield a rigid-rod polymer with a conjugated backbone, a class of materials known for their potential in electronics and optics. acs.org

Another approach involves vinyl polymerization of the alkyne group. While less common than for alkenes, terminal alkynes can undergo polymerization initiated by radical or transition-metal catalysts to form polyenes. oup.comnih.gov For instance, rhodium or tantalum-based catalysts can initiate the cyclotrimerization of alkynes to form polyarylenes, resulting in hyperbranched polymers with a high degree of conjugation. oup.com

The table below summarizes polymerization strategies applicable to the alkyne functionality.

| Polymerization Type | Catalyst/Initiator | Resulting Polymer Backbone | Key Features |

| Oxidative Coupling | Copper (I/II) salts, Gold catalysts | Poly(diacetylene) | Conjugated, rigid-rod structure |

| Polyaddition | Nucleophiles (e.g., thiols, amines) | Poly(vinylene) | Atom-economical, functional group tolerance |

| Cyclotrimerization | Tantalum or Niobium catalysts | Hyperbranched Polyarylene | Large aromatic systems, high conjugation |

| Radical Polymerization | Radical initiators (e.g., peroxides) | Polyene | Can be initiated by heat or light |

These polymerization methods enable the creation of novel polymers where the properties are directly influenced by the incorporated this compound unit.

Development of Functional Materials Utilizing Click Chemistry

The terminal alkyne is an ideal functional group for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.govsigmaaldrich.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097). nih.govdrpress.org

This reaction allows this compound to be "clicked" onto various substrates to create functional materials:

Polymer Modification: Pre-formed polymers containing azide side chains can be functionalized by reacting them with this compound. This approach allows for the precise introduction of the methoxypiperidine moiety onto a polymer backbone, tailoring its properties for specific applications. drpress.orgnih.gov

Surface Functionalization: Surfaces of materials, such as nanoparticles or silicon wafers, can be modified with azide groups and subsequently reacted with the alkyne-containing compound. irjweb.comresearchgate.net This process is used to alter surface properties like hydrophobicity or to attach specific functionalities for sensing or biomedical applications. irjweb.comresearchgate.net

Hydrogel and Network Formation: When used with molecules containing multiple azide groups, this compound can act as a cross-linker, leading to the formation of polymer networks and hydrogels. researchgate.net The thiol-yne click reaction, another efficient alkyne-based click reaction, can also be employed to create cross-linked elastomers. nih.govacs.org

The versatility of click chemistry makes this compound a powerful tool for designing advanced materials with precisely controlled structures and functions. umich.edudtu.dk

Exploration as a Synthetic Building Block for Complex Molecular Architectures

Beyond material science, this compound serves as a valuable building block in organic synthesis. Its distinct reactive sites—the terminal alkyne and the piperidine (B6355638) nitrogen—allow for its incorporation into a wide range of more complex molecules.

Precursor in Multistep Organic Syntheses

The terminal alkyne is a key functional group for carbon-carbon bond formation, making the molecule an important precursor in multistep syntheses. The most notable reaction in this context is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgyoutube.com

By employing the Sonogashira coupling, the ethynyl group of this compound can be connected to various aromatic or vinylic systems, significantly increasing molecular complexity. This reaction is fundamental for constructing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and electronic materials. wikipedia.orgepa.gov

The table below outlines key cross-coupling reactions where the terminal alkyne of this compound can participate.

| Reaction Name | Coupling Partners | Catalyst System | Resulting Structure |

| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate | Palladium & Copper (I) | Arylalkyne / Conjugated Enyne |

| Glaser-Hay Coupling | Another Terminal Alkyne | Copper (I/II) | Symmetrical or Unsymmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne | Copper (I) & Amine Base | Unsymmetrical 1,3-Diyne |

These reactions establish this compound as a versatile precursor, enabling chemists to build elaborate molecular frameworks from a simple, functionalized starting material.

Construction of Novel Heterocyclic Systems

The alkyne functionality is a powerful dienophile and dipolarophile, readily participating in cycloaddition reactions to form new ring systems. This reactivity allows for the use of this compound in the construction of novel heterocyclic structures.

[3+2] Cycloadditions: Beyond the CuAAC reaction, terminal alkynes can undergo thermal or metal-catalyzed [3+2] cycloadditions with various 1,3-dipoles. For instance, reaction with nitrile oxides or diazo compounds can yield isoxazoles and pyrazoles, respectively. These reactions provide a direct route to five-membered heterocyclic rings appended to the benzylpiperidine scaffold. researchgate.netlibretexts.org

[4+2] Cycloadditions (Diels-Alder Reactions): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. While simple alkynes are often sluggish, electron-deficient alkynes or reactions under high pressure or catalysis can facilitate the formation of substituted cyclohexadiene derivatives, which can be further functionalized. drpress.org

Intramolecular Cyclizations: If other reactive groups are present in a molecule derived from this compound, the alkyne can participate in intramolecular cyclizations to form fused or spirocyclic heterocyclic systems. chim.itnih.gov For example, acid- or metal-catalyzed hydroamination/cyclization cascades can lead to the formation of new piperidine-fused heterocycles. nih.gov

Through these varied cyclization pathways, the core structure of this compound can be elaborated into a diverse array of complex, polycyclic molecules with potential applications in medicinal chemistry and chemical biology. ajchem-a.comnih.gov

Computational and Theoretical Investigations

Conformational Analysis of Piperidine (B6355638) Derivatives

The three-dimensional structure of the piperidine ring is not static; it exists in a dynamic equilibrium of different conformations. Computational methods are instrumental in exploring this conformational landscape.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidine derivatives, DFT calculations can predict the most stable conformations and the energy barriers between them. researchgate.net Studies on similar N-substituted piperidines have shown that the chair conformation is generally the most stable, with the substituent on the nitrogen atom occupying an equatorial position to minimize steric hindrance. nih.gov For "1-(4-Ethynylbenzyl)-4-methoxypiperidine," DFT calculations would likely confirm a preference for the chair conformation where the large 4-ethynylbenzyl group is in the equatorial position. The 4-methoxy group's preference for an axial or equatorial position is more nuanced and can be influenced by various factors, including electrostatic and hyperconjugative interactions. researchgate.net

Table 1: Predicted Conformational Energies of a Substituted Piperidine Ring using DFT

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | N-Equatorial, O-Equatorial | 0.00 (most stable) |

| Chair 2 | N-Equatorial, O-Axial | 0.5 - 1.5 |

| Twist-Boat | - | 4.0 - 6.0 |

| Boat | - | 6.0 - 8.0 |

| Note: This is a representative table based on general principles of piperidine conformational analysis. Specific values for "this compound" would require dedicated DFT calculations. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of "this compound," which could involve reactions like the Sonogashira coupling, computational studies can elucidate the step-by-step pathway of the reaction. acs.orgnih.govresearchgate.net

Transition state theory is a cornerstone of reaction kinetics. Computational methods can be used to locate and characterize the transition state structures for each step of a reaction. This involves finding the saddle point on the potential energy surface that connects reactants and products. For a hypothetical Sonogashira coupling to form the ethynylbenzyl moiety, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.govresearchgate.net The calculated energy of the transition state provides information about the activation energy of the reaction, which is directly related to the reaction rate.

By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed energy profile of the reaction can be constructed. This mapping, often visualized as a reaction energy diagram, shows the relative energies of all intermediates and transition states. This allows for the identification of the rate-determining step of the reaction—the step with the highest energy barrier. nih.gov For complex, multi-step syntheses, such as those potentially used to create "this compound," understanding the reaction coordinate is crucial for optimizing reaction conditions and improving yields.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netmdpi.com While specific QSAR studies on "this compound" are not available, the principles of QSAR can be applied to its analogues to predict their potential biological activities.

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates these descriptors to the observed biological activity. nih.govresearchgate.nettandfonline.com

For a series of analogues of "this compound," a QSAR model could be developed to predict their affinity for a particular biological target. This would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational tools to build and validate a QSAR model. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govtandfonline.com

Based on the executed searches, it is not possible to provide a detailed article on the computational and theoretical investigations of the chemical compound “this compound” that strictly adheres to the requested outline, including specific data tables for descriptors, model development, and predictive modeling.

The reference "" cited in the user's request likely contains the specific information needed to construct the article. However, without access to this specific source, the detailed and scientifically accurate content, including data tables, cannot be generated as per the instructions.

Therefore, this response cannot fulfill the request to generate an English article on “this compound” focusing on the specified computational and theoretical investigations due to the absence of the required specific data in the available search results.

Spectroscopic Characterization Methods for 1 4 Ethynylbenzyl 4 Methoxypiperidine

Mass Spectrometry (MS)The mass spectrum, including the molecular ion peak and the specific fragmentation pattern for 1-(4-Ethynylbenzyl)-4-methoxypiperidine, is not available in the reviewed sources.

A table of all compound names mentioned in the article would be provided here upon the availability of the necessary data to write the article.

Based on a thorough search of publicly available scientific literature and chemical databases, specific experimental data for the spectroscopic characterization of this compound is not available. Detailed research findings and data tables for High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for this specific compound or its derivatives could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information strictly adhering to the provided outline. The required data for the specified subsections (6.3.1, 6.3.2, 6.4, 6.4.1, and 6.5) has not been published in the accessible literature.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to pharmaceutical synthesis, aiming to reduce environmental impact and improve efficiency. mdpi.comejcmpr.com For the synthesis of 1-(4-Ethynylbenzyl)-4-methoxypiperidine and its derivatives, future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. mdpi.comejcmpr.com

Key areas of development include:

Sustainable Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, supercritical fluids, or bio-derived solvents. The use of greener solvents is a primary focus in making chemical processes more environmentally benign. mdpi.comunibo.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved through catalytic cycles and minimizing the use of protecting groups.

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: Investigating the synthesis of key precursors, such as those for the piperidine (B6355638) ring, from bio-based starting materials. For instance, furfural, a bio-based platform chemical, can be a starting point for piperidine synthesis. nih.gov

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |

| Use of Greener Solvents | Replacing chlorinated solvents or DMF with options like 2-MeTHF, anisole, or even water for certain steps. unibo.it | Reduced environmental pollution and worker exposure to hazardous materials. |

| Catalytic Reagents | Employing recyclable heterogeneous catalysts for steps like reductive amination or cross-coupling reactions. mdpi.com | Minimized waste, simplified purification, and potential for catalyst reuse. |

| Energy Efficiency | Utilizing microwave-assisted synthesis for key bond-forming reactions to shorten reaction times. mdpi.com | Lower energy consumption and higher throughput. |

Catalyst Development for Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—specifically the terminal alkyne and the piperidine ring—necessitates the development of highly selective catalysts to functionalize one site without affecting the other.

Functionalization of the Alkyne Group: The terminal alkyne is a versatile handle for a variety of transformations, including click chemistry (azide-alkyne cycloadditions), Sonogashira coupling, and hydrofunctionalization reactions. nih.govmdpi.com Future catalyst development will focus on:

Recyclable Catalysts: Designing heterogeneous or polymer-supported catalysts (e.g., silica-copper supported nanocatalysts, MOFs) that can be easily recovered and reused, aligning with green chemistry principles. mdpi.com

Regioselectivity: Developing catalysts that can control the regioselectivity of additions to the alkyne, for example, in hydroalkylation or hydroamination reactions to yield specific isomers. nih.gov

Enantioselectivity: For reactions that generate new chiral centers, the development of chiral catalysts for asymmetric transformations is a key goal. nih.gov

Functionalization of the Piperidine Ring: Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing molecular complexity. researchgate.net Research in this area is directed towards:

Site-Selectivity: Creating catalysts, often based on rhodium or palladium, that can direct functionalization to specific positions (C2, C3, or C4) on the piperidine ring, potentially controlled by the nature of the catalyst or directing groups. nih.gov

Stereoselectivity: Developing catalysts that can control the stereochemical outcome of C-H functionalization, leading to the synthesis of specific diastereomers or enantiomers. nih.gov

| Transformation | Target Site | Catalyst Type | Desired Outcome |

| Sonogashira Coupling | Ethynyl (B1212043) Group | Palladium/Copper | C-C bond formation with aryl or vinyl halides. |

| Azide-Alkyne Cycloaddition | Ethynyl Group | Copper(I) or Ruthenium | Formation of a triazole ring. |

| C-H Arylation | Piperidine Ring | Rhodium or Palladium | Direct introduction of an aryl group at a specific C-H bond. researchgate.netnih.gov |

| Reductive Amination | Piperidine Nitrogen | Transition Metal | Synthesis of the core piperidine structure from precursors. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, efficiency, and scalability. springerprofessional.delianhe-aigen.com Its integration into the synthesis and derivatization of this compound is a promising future direction.

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time. soci.org The small reaction volumes at any given moment minimize the risks associated with highly exothermic or hazardous reactions. mtak.hu

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors can lead to faster reactions, higher yields, and cleaner reaction profiles compared to batch synthesis. bohrium.com

Automated Synthesis and Optimization: Flow chemistry platforms can be readily automated. beilstein-journals.org This allows for high-throughput experimentation to rapidly screen different catalysts, reagents, and conditions, accelerating the discovery of optimal synthetic routes and the generation of compound libraries for screening. purdue.edu Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, avoiding manual isolation of intermediates. beilstein-journals.orgegasmoniz.com.pt

| Flow Chemistry Application | Advantage | Relevance to this compound |

| Multi-step Synthesis | Telescoping of reaction steps without intermediate purification. beilstein-journals.org | Streamlined production from basic precursors to the final compound. |

| High-Throughput Optimization | Automated screening of reaction conditions (temperature, flow rate, stoichiometry). purdue.edu | Rapid identification of optimal conditions for derivatization reactions. |

| Handling of Hazardous Reagents | Safe use of reagents like azides or strong organometallics in a closed system. | Enables a wider range of chemical transformations on the alkyne moiety. |

Exploration of Novel Reactivity Modalities for Functionalization

Beyond established transformations, future research will explore novel methods to functionalize this compound, unlocking new chemical space.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This could be applied to the C-H functionalization of the piperidine ring or for novel additions across the alkyne.

Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product offers a highly efficient route to build molecular diversity. New multi-component reactions involving the terminal alkyne or precursors to the piperidine ring could rapidly generate libraries of analogues. mdpi.comnih.gov

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable transformations that are not possible with either catalyst alone. For instance, merging a transition metal catalyst for alkyne activation with an organocatalyst could lead to novel asymmetric functionalizations.

Radical-Mediated Transformations: Exploring radical addition reactions to the terminal alkyne can lead to unique functionalization patterns that are complementary to traditional ionic pathways. researchgate.net For instance, radical-initiated trifunctionalization of the alkyne can create highly substituted carbocyclic structures. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(4-Ethynylbenzyl)-4-methoxypiperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperidine scaffold with a substituted benzyl group. A common approach includes:

- Step 1 : Reacting 4-methoxypiperidine with a benzyl bromide derivative (e.g., 4-ethynylbenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperidine bond.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of piperidine to benzyl bromide) to minimize side products. Monitor progress via TLC or HPLC .

Key Challenges : Ethynyl groups are prone to oxidative side reactions; use inert atmospheres (N₂/Ar) and copper-free conditions to preserve the alkyne moiety .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Confirm the presence of the ethynyl proton (δ ~2.5–3.0 ppm in H NMR) and methoxy group (δ ~3.3 ppm). C NMR should show the alkyne carbons (δ ~70–85 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈NO⁺ = 228.1388) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Data Cross-Validation : Compare spectral data with analogous compounds (e.g., 1-(4-chlorobenzyl)-4-methoxypiperidine) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods due to potential respiratory irritation .

- Storage : Store in airtight containers at –20°C under inert gas to prevent degradation of the ethynyl group .

- Emergency Protocols : In case of skin contact, wash with soap/water immediately. For eye exposure, rinse with saline for 15 minutes .

Note : Toxicity data for this specific compound may be limited; treat it as a high-risk substance and follow general piperidine derivative guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

- Variable Substituents : Synthesize analogs by modifying the methoxy group (e.g., replacing with hydroxyl or halogen) or the benzyl ethynyl moiety (e.g., phenyl vs. pyridyl) .

- Assay Design : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases) to identify key pharmacophores .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) .

Example : A 2023 study on piperidine derivatives demonstrated that methoxy-to-fluoro substitution enhanced blood-brain barrier permeability by 40% .

Q. How can researchers address stability and degradation issues during in vitro bioactivity assays?

Methodological Answer:

- Degradation Pathways : The ethynyl group may oxidize to ketones under acidic conditions. Monitor via LC-MS over 24–48 hours in assay buffers (pH 7.4) .

- Stabilization Strategies : Add antioxidants (e.g., 0.1% BHT) or use low-temperature storage (4°C) during assays .

- Control Experiments : Include degradation controls (e.g., heat-stressed samples) to distinguish true bioactivity from artifact signals .

Q. How should contradictory analytical data (e.g., NMR vs. HRMS) be resolved?

Methodological Answer:

- Step 1 : Re-run analyses under standardized conditions (e.g., same solvent, temperature).

- Step 2 : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations, especially for overlapping peaks .

- Step 3 : Cross-check with alternative techniques (e.g., IR spectroscopy for functional groups like ethynyl C≡C stretches at ~2100 cm⁻¹) .

Case Study : A 2025 study resolved conflicting NMR data for a piperidine analog by identifying residual solvent peaks (DMSO-d₆) masquerading as methoxy signals .

Q. What strategies are effective in designing bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets where piperidine derivatives show activity (e.g., sigma-1 receptors, histamine H₃) .

- In Vitro Models : Use cell lines (e.g., SH-SY5Y for neuroactivity) with calcium flux or cAMP assays to measure functional responses .

- Dose-Response Curves : Start with 1 nM–100 µM ranges; include positive controls (e.g., haloperidol for dopamine receptors) .

Data Interpretation : Normalize results to vehicle controls and use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.